Kinase Inhibitory Potency: Unsubstituted Scaffold vs. Optimized Lead Compound
The unsubstituted 2,4-diamino-thiazole-5-carbonitrile scaffold (hit compound) exhibits an IC50 of 15 μM against CDK2, which is >10,000-fold less potent than the optimized lead compound 51 (IC50 = 0.0009–0.0015 μM) developed from this scaffold [1]. This vast potency difference underscores the scaffold's utility as a starting point for medicinal chemistry optimization, not as a final inhibitor.
| Evidence Dimension | CDK2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 15 μM |
| Comparator Or Baseline | Compound 51 (optimized diaminothiazole derivative) |
| Quantified Difference | >10,000-fold less potent |
| Conditions | In vitro kinase assay; specific ATP and substrate concentrations not detailed for hit compound, but consistent with standard CDK2 assays. |
Why This Matters
This quantitative baseline establishes the compound's value as a tractable, low-potency hit suitable for SAR campaigns, distinguishing it from more advanced, potent analogs that may not be commercially available or suitable for early-stage exploration.
- [1] Schonbrunn, E., Betzi, S., Alam, R., Martin, M. P., Becker, A., Han, H., ... & Georg, G. I. (2013). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 56(10), 3768-3782. View Source
